Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide
Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic amine, 3-methoxy-4-(1-pyrrolidinyl)aniline. Due to the absence of a published, peer-reviewed synthesis protocol for this specific compound, this document outlines a plausible and robust synthetic pathway based on established organic chemistry principles, specifically nucleophilic aromatic substitution. Detailed experimental procedures, predicted characterization data, and necessary safety precautions are presented to facilitate its preparation and analysis in a research and development setting.
Introduction
Aromatic amines are a critical class of compounds in medicinal chemistry and materials science, serving as key building blocks for a diverse range of functional molecules. The title compound, 3-methoxy-4-(1-pyrrolidinyl)aniline, incorporates a methoxy group and a pyrrolidinyl moiety on an aniline scaffold. This unique combination of functional groups suggests potential applications as an intermediate in the synthesis of pharmacologically active agents and novel materials. The pyrrolidine ring, a common motif in bioactive molecules, can influence solubility, basicity, and receptor binding affinity. This guide details a proposed synthetic route and the expected analytical characterization of this promising compound.
Proposed Synthesis Pathway
A logical and efficient approach to the synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline is a two-step process commencing with a commercially available starting material, 4-fluoro-3-methoxyaniline. The synthesis involves an initial nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.
The proposed synthetic workflow is illustrated below:
Caption: Proposed two-step synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline.
Experimental Protocols
Step 1: Synthesis of 3-Methoxy-4-(1-pyrrolidinyl)nitrobenzene
Materials:
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4-Fluoro-3-methoxy-nitrobenzene
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Pyrrolidine
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Potassium carbonate (K₂CO₃)
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Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 4-fluoro-3-methoxy-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
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Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-methoxy-4-(1-pyrrolidinyl)nitrobenzene.
Step 2: Synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline
Materials:
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3-Methoxy-4-(1-pyrrolidinyl)nitrobenzene
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10% Palladium on carbon (Pd/C)
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Ethanol
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Hydrogen gas (H₂)
Procedure:
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Dissolve 3-methoxy-4-(1-pyrrolidinyl)nitrobenzene (1.0 eq) in ethanol in a flask suitable for hydrogenation.
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Add a catalytic amount of 10% Pd/C to the solution.
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Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
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Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Wash the Celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to afford the desired product, 3-methoxy-4-(1-pyrrolidinyl)aniline. The product can be further purified by recrystallization or column chromatography if necessary.
Characterization Data (Predicted)
As no experimental data is publicly available for 3-methoxy-4-(1-pyrrolidinyl)aniline, the following characterization data is predicted based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85 - 95 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.75 | d, J ≈ 8.4 Hz | 1H | Ar-H |
| ~6.30 | d, J ≈ 2.4 Hz | 1H | Ar-H |
| ~6.25 | dd, J ≈ 8.4, 2.4 Hz | 1H | Ar-H |
| ~3.80 | s | 3H | -OCH₃ |
| ~3.60 | br s | 2H | -NH₂ |
| ~3.20 | t, J ≈ 6.8 Hz | 4H | N-CH₂ (pyrrolidine) |
| ~1.95 | m | 4H | -CH₂- (pyrrolidine) |
Justification: The aromatic protons are expected in the upfield region due to the electron-donating effects of the amino and pyrrolidinyl groups. The methoxy protons will appear as a singlet around 3.8 ppm. The broad singlet for the amine protons is characteristic. The pyrrolidine protons will show two multiplets, with the protons adjacent to the nitrogen being more deshielded.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | Ar-C-OCH₃ |
| ~140.0 | Ar-C-NH₂ |
| ~135.0 | Ar-C-N(pyrrolidinyl) |
| ~118.0 | Ar-CH |
| ~105.0 | Ar-CH |
| ~100.0 | Ar-CH |
| ~55.5 | -OCH₃ |
| ~51.0 | N-CH₂ (pyrrolidine) |
| ~26.0 | -CH₂- (pyrrolidine) |
Justification: The aromatic carbons attached to heteroatoms will be the most downfield. The methoxy carbon will be around 55 ppm. The pyrrolidine carbons will appear in the aliphatic region.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| 1620 - 1580 | Strong | N-H bend (primary amine) |
| 1510 - 1450 | Strong | C=C stretch (aromatic) |
| 1250 - 1200 | Strong | C-N stretch (aromatic amine) |
| 1200 - 1150 | Strong | C-O stretch (aryl ether) |
Justification: The primary amine will show characteristic N-H stretching and bending vibrations. The C-H stretches for the aliphatic pyrrolidine ring will be observed below 3000 cm⁻¹. Strong absorptions for the aromatic C=C bonds and the C-N and C-O single bonds are also expected.
Mass Spectrometry (EI):
| m/z | Predicted Fragment |
| 192 | [M]⁺ |
| 177 | [M - CH₃]⁺ |
| 163 | [M - C₂H₅]⁺ |
| 149 | [M - C₃H₇]⁺ |
| 122 | [M - C₄H₈N]⁺ (loss of pyrrolidine) |
Justification: The molecular ion peak is expected at m/z 192. Common fragmentation pathways for N-aryl pyrrolidines involve cleavage of the pyrrolidine ring and alpha-cleavage to the aromatic ring. Loss of a methyl group from the methoxy substituent is also a likely fragmentation.
Logical Relationships and Workflows
The overall logic of the synthesis and characterization process can be visualized as follows:
Caption: Logical workflow for the synthesis and characterization of the target compound.
Safety and Handling
Caution: This protocol involves the use of potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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4-Fluoro-3-methoxy-nitrobenzene: Irritant. Avoid contact with skin and eyes.
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Pyrrolidine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
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Potassium Carbonate: Irritant.
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DMSO: Can be absorbed through the skin. Handle with care.
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Palladium on Carbon: Flammable solid. Handle with care, especially when dry, as it can be pyrophoric.
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Hydrogen Gas: Extremely flammable. Use with appropriate safety precautions in a well-ventilated area.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline. The proposed two-step synthesis is based on reliable and well-established chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. This document is intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the exploration of this novel molecule and its potential applications. Further experimental validation is required to confirm the proposed protocols and analytical data.
